REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].C(N(CC)CC)C.[Br:20][CH2:21][C:22](Br)=[O:23]>ClCCl>[Br:20][CH2:21][C:22]([N:4]([CH:1]([CH3:3])[CH3:2])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:23]
|
Name
|
|
Quantity
|
25.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
15.38 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30.68 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 45 minute period
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
STIRRING
|
Details
|
was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 0.3N HCl (300 mL) and brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
FILTRATION
|
Details
|
The oil was filtered through a pad of silica gel (150 g) which
|
Type
|
WASH
|
Details
|
was eluted with ethyl acetate/hexane (1:1, 900 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)N(C1=CC=C(C=C1)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |